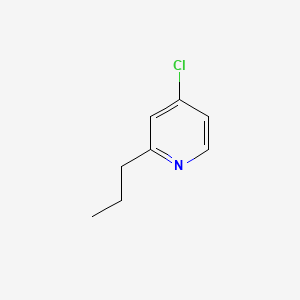

4-Chloro-2-propylpyridine

Descripción

Historical Context and Evolution of Halogenated Pyridine (B92270) Chemistry

The study of pyridine and its derivatives dates back to the 19th century, with its initial isolation from bone tar. researchgate.net The subsequent exploration of its chemical properties revealed a six-membered heterocyclic aromatic compound with a nitrogen atom replacing one of the carbon-hydrogen units of benzene. researchgate.net This nitrogen atom significantly influences the reactivity of the pyridine ring, making it electron-deficient and altering the pathways for electrophilic and nucleophilic substitution reactions compared to benzene.

The introduction of halogens to the pyridine ring, a field known as halogenated pyridine chemistry, marked a significant advancement in synthetic organic chemistry. sigmaaldrich.com Halogenated pyridines have become essential building blocks due to the versatile reactivity of the carbon-halogen bond, which can be readily transformed through various cross-coupling reactions. sigmaaldrich.com Early methods for halogenating pyridines were often harsh and lacked regioselectivity. acs.orgchemrxiv.org However, over the years, more sophisticated and selective methods have been developed, allowing for the precise installation of halogen atoms at specific positions on the pyridine ring. chemrxiv.orgnih.gov These advancements have been crucial for the synthesis of complex, functionalized pyridine derivatives with a wide range of applications.

Significance of 4-Chloro-2-propylpyridine within Contemporary Chemical Science

Within the broader context of halogenated pyridines, this compound holds particular importance as a versatile intermediate. ontosight.ai Its structure, featuring a reactive chlorine atom at the 4-position and an alkyl group at the 2-position, allows for a variety of chemical modifications. The chlorine atom can be displaced by a wide range of nucleophiles, and the propyl group can influence the compound's physical and chemical properties, as well as its interactions in biological systems.

The primary significance of this compound lies in its role as a precursor for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. ontosight.ai The pyridine scaffold is a common motif in many biologically active compounds, and the ability to introduce various functional groups at the 4-position via the chloro substituent makes this compound a valuable starting material. researchgate.netbeilstein-journals.org

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H10ClN |

| Boiling Point | 135-140°C at 10 mmHg ontosight.ai |

| Solubility | Soluble in organic solvents like ethanol (B145695) and dichloromethane (B109758) ontosight.ai |

Current Research Landscape and Emerging Trends for Pyridine Derivatives

The research landscape for pyridine derivatives is dynamic and continually evolving. researchgate.netresearchgate.net A major focus of current research is the development of more efficient and sustainable synthetic methods. This includes the use of transition-metal-catalyzed cross-coupling reactions, C-H bond functionalization, and flow chemistry techniques to construct and modify pyridine rings with high precision and atom economy. researchgate.netresearchgate.net

Emerging trends also point towards the synthesis of increasingly complex and multi-functionalized pyridine derivatives. beilstein-journals.org Researchers are exploring novel ways to introduce a variety of substituents onto the pyridine core to fine-tune the electronic and steric properties of the resulting molecules. This allows for the creation of new ligands for catalysis, advanced materials with specific optical or electronic properties, and novel drug candidates with improved efficacy and selectivity. beilstein-journals.orgmdpi.com The development of methods for the late-stage functionalization of complex molecules containing a pyridine ring is also a significant area of interest, as it allows for the rapid diversification of potential drug leads. acs.org

Defining Key Research Objectives and Scope for this compound

The key research objectives for this compound are centered on its utilization as a building block in organic synthesis. Researchers aim to:

Develop novel synthetic routes to this compound that are more efficient, cost-effective, and environmentally friendly.

Explore the reactivity of the carbon-chlorine bond in this compound with a diverse range of nucleophiles to synthesize new classes of substituted pyridines.

Utilize this compound as a key intermediate in the total synthesis of complex target molecules, particularly those with potential pharmaceutical or agrochemical applications. ontosight.ai

Investigate the structure-activity relationships of derivatives synthesized from this compound to understand how modifications to the pyridine ring influence their chemical and biological properties.

The scope of research involving this compound is primarily confined to its role as a synthetic intermediate. While the derivatives synthesized from it may have a wide array of applications, the direct research on this compound itself is focused on its synthesis and chemical transformations.

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-2-propylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-2-3-8-6-7(9)4-5-10-8/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XACBIHLRDPQCGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80239790 | |

| Record name | 4-Chloro-2-propylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93856-98-5 | |

| Record name | 4-Chloro-2-propylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93856-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-propylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093856985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-2-propylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80239790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-propylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Chloro 2 Propylpyridine

Development and Optimization of Novel Synthetic Routes

The synthesis of 4-Chloro-2-propylpyridine can be approached by either constructing the pyridine (B92270) ring with the substituents already in place or by functionalizing a pre-existing pyridine core. Both strategies require precise control over regiochemistry.

Regioselective Chlorination Strategies at the Pyridine 4-Position

Achieving regioselective chlorination at the 4-position of a 2-substituted pyridine is a significant chemical challenge due to the electronic properties of the pyridine ring, which typically favor substitution at the 2- or 6-positions. Direct chlorination of 2-propylpyridine (B1293518) would likely yield a mixture of isomers. Therefore, advanced strategies are employed to direct the chlorination specifically to the C4 position.

One of the most effective methods involves the use of a pyridine N-oxide intermediate. The oxidation of the pyridine nitrogen alters the electronic distribution in the ring, making the C4 position more susceptible to electrophilic attack. The synthesis proceeds by first oxidizing 2-propylpyridine to 2-propylpyridine N-oxide. This intermediate is then subjected to chlorination using a suitable agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). This reaction proceeds via an addition-elimination mechanism, which preferentially installs the chlorine atom at the 4-position. The N-oxide is subsequently removed in the process, yielding the desired this compound. This N-oxide strategy is a well-established method for the 4-functionalization of pyridines. ethz.ch For instance, a similar approach is used to convert cyclopentenopyridine N-oxide to the corresponding 4-chloropyridine (B1293800) derivative using POCl₃. ethz.ch

Another emerging strategy for regioselective halogenation involves mechanochemical methods. The use of reagents like trichloroisocyanuric acid (TCCA) in a ball mill can provide high yields of chlorinated aromatic compounds. colab.ws While not yet specifically documented for 2-propylpyridine, this method offers a potentially greener and highly efficient alternative to traditional solution-phase chemistry. colab.ws

| Method | Key Reagents | Typical Conditions | Advantage |

| N-Oxide Route | 1. Oxidizing Agent (e.g., H₂O₂, m-CPBA) 2. Chlorinating Agent (e.g., POCl₃) | 1. Oxidation of 2-propylpyridine 2. Reaction with POCl₃, often heated | High regioselectivity for the 4-position |

| Mechanochemical | Trichloroisocyanuric acid (TCCA), Catalyst (e.g., p-TsOH) | Ball milling at room temperature | Solvent-free, high atom economy, rapid |

Propyl Side Chain Functionalization and Introduction

The introduction of the propyl group can be accomplished at various stages of the synthesis, either onto a plain pyridine ring, a pre-chlorinated pyridine, or during the ring's construction.

A common approach is the alkylation of a pyridine derivative using organometallic reagents. Starting from 4-chloropyridine, a Grignard reagent such as propylmagnesium bromide can be used in a cross-coupling reaction, although this often requires a catalyst and careful control to avoid side reactions. A more controlled method involves the lithiation of the pyridine ring. For example, treatment of 4-chloropyridine with a strong base like lithium diisopropylamide (LDA) could deprotonate the ring, followed by quenching with a propyl halide.

Alternatively, the propyl group can be introduced onto the pyridine ring prior to chlorination. The synthesis of 2-propylpyridine itself can be achieved through various means, including the reaction of 2-picoline (2-methylpyridine) with a base like sodamide followed by reaction with ethyl bromide. Radical alkylation reactions also provide a direct route to introduce alkyl side chains onto the pyridine core. organic-chemistry.org

A versatile method involves the addition of Grignard reagents to pyridine N-oxides. The reaction of pyridine N-oxide with propylmagnesium bromide, followed by treatment with a reagent like acetic anhydride, can yield 2-propylpyridine. organic-chemistry.org This product can then be taken forward for regioselective chlorination as described in the previous section.

| Method | Starting Material | Key Reagents | Product | Research Finding |

| Grignard Addition | Pyridine N-oxide | 1. Propylmagnesium bromide 2. Acetic Anhydride | 2-Propylpyridine | Good yields for 2-substituted pyridines can be achieved. organic-chemistry.org |

| Side-Chain Elongation | 2-Picoline | Sodamide, Ethyl Bromide | 2-Propylpyridine | A classical method for extending alkyl side chains on pyridine rings. |

| Wittig Reaction | Pyridine-2-carboxaldehyde | Propyltriphenylphosphonium bromide, Base | 2-Propenylpyridine (followed by reduction) | A synthetic route starting from an aldehyde to build the carbon chain. researchgate.net |

One-Pot and Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer a highly efficient strategy for the synthesis of complex molecules like substituted pyridines in a single step from simple, readily available precursors. frontiersin.org These reactions are prized for their atom economy and operational simplicity. rsc.org While a specific MCR for this compound is not prominently documented, established pyridine syntheses like the Hantzsch or Krohnke syntheses can be adapted.

A plausible one-pot strategy could involve the condensation of an α,β-unsaturated ketone, an aldehyde, and an ammonia (B1221849) source. derpharmachemica.com For instance, a modified Krohnke pyridine synthesis could theoretically combine 1-chloro-2-penten-4-one, butyraldehyde, and ammonium (B1175870) acetate (B1210297) to construct the desired this compound skeleton in a single pot. The chemoselectivity of such reactions, which depends on factors like the basicity of the amine components, is a critical parameter. rsc.orgresearchgate.net

Another powerful one-pot strategy involves a cascade of reactions, such as a sequence involving a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, and a 6π-electrocyclization. organic-chemistry.orgresearchgate.net This allows for the rapid assembly of polysubstituted pyridines from aldehydes, phosphorus ylides, and propargyl azide (B81097) in a single pot. researchgate.net

Catalytic Transformations in this compound Synthesis

Catalysis provides powerful tools for forging the specific bonds required in this compound, often with high selectivity and under mild conditions.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis and is highly applicable to the synthesis of substituted pyridines. wikipedia.orgfishersci.it A key strategy for synthesizing this compound would be the selective cross-coupling on a di-halogenated pyridine scaffold.

Starting with a commercially available precursor like 2,4-dichloropyridine (B17371), a regioselective Suzuki or Negishi cross-coupling reaction could be employed. By carefully selecting the palladium catalyst, ligands, and reaction conditions, it is possible to selectively react at the more labile 2-position while leaving the 4-chloro substituent intact. For example, a propylboronic acid or propylzinc reagent could be coupled to 2,4-dichloropyridine in the presence of a palladium catalyst like Pd(PPh₃)₄. The difference in reactivity between the C2 and C4 positions on the pyridine ring is key to the success of this approach. The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction for forming C-N bonds, and the principles of ligand design and catalyst control from this field are broadly applicable to achieving selectivity in C-C bond-forming cross-coupling reactions. organic-chemistry.orgresearchgate.net

| Reaction Type | Substrates | Catalyst/Ligand System | Key Advantage |

| Suzuki Coupling | 2,4-Dichloropyridine + Propylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | High functional group tolerance, mild conditions. |

| Negishi Coupling | 2,4-Dichloropyridine + Propylzinc chloride | Pd(PPh₃)₄ | Often proceeds with high selectivity and yield. |

| Buchwald-Hartwig | (Analogous C-N Coupling) Aryl Halide + Amine | Pd(OAc)₂, BINAP/XPhos, NaOtBu | Establishes principles for selective catalysis on halo-pyridines. wikipedia.orgorganic-chemistry.org |

Organocatalytic and Biocatalytic Pathways

While less established for this specific target molecule, organocatalysis and biocatalysis represent the cutting edge of green and sustainable chemistry, offering novel routes to functionalized heterocycles. researchgate.net

Organocatalysis involves the use of small, metal-free organic molecules to catalyze reactions. For pyridine synthesis, organocatalysts like proline or its derivatives can be used to promote condensation reactions that form the pyridine ring. For example, a multicomponent reaction using an organocatalyst could offer a metal-free alternative to traditional methods. researchgate.net Furthermore, highly nucleophilic pyridine derivatives, such as 4-(dimethylamino)pyridine (DMAP), are themselves important organocatalysts, but the principles of their activation could be reversed to functionalize a pyridine ring. uni-muenchen.de

Biocatalysis uses enzymes or whole microorganisms to perform chemical transformations with exceptional selectivity. nih.gov While nature has not yet provided a specific enzyme for the synthesis of this compound, emerging research demonstrates the potential of biocatalysis. chemrxiv.orgnih.gov For example, engineered enzymes like peroxygenases have been used for the preparative-scale oxygenation of N-heterocycles. nuph.edu.ua A chemo-enzymatic approach, combining chemical synthesis with enzymatic steps, could be envisioned. nih.gov An example is the use of amine oxidases and ene-reductases to convert activated pyridines into stereo-defined piperidines, demonstrating the power of enzymes to act on pyridine-based scaffolds. nih.gov

These catalytic methods, while still developing, hold promise for future synthetic routes that are more efficient, selective, and environmentally benign.

Green Chemistry Principles in Synthesis Design

The integration of green chemistry principles into the synthesis of this compound aims to reduce the environmental footprint of its production. This involves the strategic selection of solvents, minimization of waste, and enhancement of reaction efficiency. A primary route to this compound involves the chlorination of 2-propylpyridine or the transformation of a corresponding precursor like 2-propyl-4-hydroxypyridine or 2-propylpyridine-N-oxide.

A significant advancement in green synthesis is the reduction or elimination of hazardous organic solvents. Research into analogous pyridine chlorinations has demonstrated the viability of solvent-free and aqueous-based methods.

Solvent-Free Chlorination: A notable green approach is the solvent-free chlorination of hydroxypyridines. In a procedure developed for various 2-hydroxypyridines, the substrate is heated with an equimolar amount of phosphorus oxychloride (POCl₃) in a sealed reactor. mdpi.comresearchgate.net This method eliminates the need for excess reagent and solvent, which are typical in traditional chlorination protocols. mdpi.com For the synthesis of this compound, this would involve starting with 2-propyl-4-hydroxypyridine. The reaction is suitable for large-scale (multigram) preparations and has been shown to give high yields for various pyridine substrates. mdpi.comresearchgate.net

Aqueous Medium Reactions: The use of water as a reaction medium is a cornerstone of green chemistry.

Vapor-Phase Chlorination: A patented process describes the vapor-phase reaction of α-picoline (2-methylpyridine) with chlorine in the presence of water and a silicate (B1173343) catalyst. google.com This method selectively produces chlorinated pyridines, whereas the reaction without water leads to a mixture of chlorinated picolines. google.com This highlights the critical role of water in controlling reaction selectivity.

Chlorination of N-Oxides: Another strategy involves the chlorination of pyridine-N-oxides in an aqueous environment. 4-chloropyridine-N-oxides can be prepared by treating the corresponding pyridine-N-oxide with chlorine gas (Cl₂) in the presence of a base and water. google.com Alternatively, heating a 4-nitropyridine-N-oxide precursor in a concentrated aqueous solution of hydrochloric acid also yields the 4-chloropyridine-N-oxide derivative. sciencemadness.org Applying this to the target compound would begin with the oxidation of 2-propylpyridine to 2-propylpyridine-N-oxide, which is then chlorinated in an aqueous medium.

| Method Type | Starting Material (Analog) | Reagents | Key Green Feature | Reference |

| Solvent-Free | 2-Hydroxypyridines | Equimolar POCl₃, Pyridine (base) | No organic solvent, reduced reagent use | mdpi.comresearchgate.net |

| Aqueous (Vapor) | α-Picoline | Cl₂, H₂O, Silicate catalyst | Use of water, high selectivity | google.com |

| Aqueous (Liquid) | Pyridine-N-Oxides | Cl₂, Base, H₂O | Use of water as solvent | google.com |

| Aqueous (Liquid) | 4-Nitropyridine-N-oxide | Conc. HCl (aq) | Use of aqueous acid | sciencemadness.org |

Controlling selectivity is paramount to minimizing waste and simplifying purification. In pyridine chlorination, by-products often include regioisomers or polychlorinated species.

Catalytic and Reagent Control: The choice of chlorinating agent and catalyst is crucial. The use of triphosgene (B27547) in the presence of an amine base has been shown to be a highly selective method for chlorinating picoline-N-oxides, allowing for controlled chlorination of either the side chain or the pyridine ring. tandfonline.com For direct C-H chlorination, methods that proceed via polar reaction pathways, rather than radical mechanisms, can offer greater selectivity. For instance, activating 2-alkyl-substituted pyridines with trifluoromethanesulfonyl chloride allows for selective reaction with electrophilic chlorinating agents like N-chlorosuccinimide (NCS), leading to high yields of the desired monochlorinated product. nih.gov

Control of Reaction Conditions: By-product formation can be managed by carefully controlling reaction parameters. In the selective catalytic dechlorination of polychlorinated pyridines, factors such as temperature, hydrogen flow rate, and the use of an acid-binding agent (e.g., triethylamine) are critical for maximizing the yield of the desired product and preventing over-reduction. cabidigitallibrary.org Similarly, in vapor-phase chlorinations, the presence of water and a specific catalyst prevents the formation of undesirable chlorinated picoline mixtures. google.com

Strategic Synthesis Design: An alternative to direct chlorination is a ring-opening, halogenation, and ring-closing strategy. This approach temporarily transforms the electron-deficient pyridine into a more reactive azatriene intermediate ("Zincke imine"), which can undergo regioselective halogenation, thus avoiding the formation of isomeric mixtures common in standard electrophilic substitutions. chemrxiv.org

| Strategy | Approach | Example Reagents/Conditions | Benefit | Reference |

| Reagent Selection | Selective Chlorination of N-Oxides | Triphosgene, Diisopropylamine | High selectivity for ring vs. side-chain chlorination | tandfonline.com |

| Catalytic Control | Polar C-H Chlorination | TfCl (catalyst), NCS | High yields of monochlorinated product | nih.gov |

| Condition Control | Selective Dechlorination | Pd/C catalyst, Triethylamine | Improved selectivity, reduced by-products | cabidigitallibrary.org |

| Strategic Design | Ring-Opening/Closing | Zincke imine intermediate, NBS | Avoids regioisomeric mixtures | chemrxiv.org |

Process Intensification and Scalability Studies for Research-Scale Production

Process intensification involves developing novel equipment and techniques to create dramatically smaller, safer, and more energy-efficient processes. For research-scale production that requires scalability, continuous flow chemistry is a key enabling technology.

Continuous Flow Reactors: The synthesis of pyridine derivatives has been successfully adapted to continuous flow systems, which offer superior control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch reactors.

Microwave Flow Chemistry: The combination of microwave heating with continuous flow processing can significantly accelerate reactions. The Bohlmann–Rahtz pyridine synthesis, for example, has been performed in a microwave flow reactor, enabling a single-step process without the isolation of intermediates. beilstein-journals.org

Packed-Bed Microreactors: The N-oxidation of pyridines, a potential preliminary step for synthesizing this compound, has been demonstrated in a packed-bed microreactor using a titanium silicalite (TS-1) catalyst. This flow process is described as safer, greener, and more efficient, with the catalyst maintaining activity for over 800 hours of continuous operation, indicating strong potential for large-scale production. researchgate.netorganic-chemistry.org

Scalability and Throughput: A primary goal of process intensification is to increase production throughput in a laboratory setting. A study on the continuous flow hydrogenation of a pyridine derivative using a trickle bed reactor (HEL FlowCAT) demonstrated the potential for significant process intensification. researchgate.net The investigation focused on optimizing parameters to achieve a throughput of over a kilogram of product per day, showcasing a clear pathway from laboratory research to pilot-scale production. researchgate.net Furthermore, solvent-free batch procedures using sealed reactors have been proven effective for multigram scale-up, offering a practical option for increasing production capacity. mdpi.comresearchgate.net

| Technology | Application to Pyridine Synthesis | Key Advantages | Reference |

| Continuous Flow Microwave Reactor | Bohlmann–Rahtz pyridine synthesis | Process intensification, one-step reaction | beilstein-journals.org |

| Packed-Bed Microreactor | Catalytic N-oxidation of pyridines | Safer, greener, high efficiency, catalyst stability | researchgate.netorganic-chemistry.org |

| Trickle Bed Reactor | Hydrogenation of pyridine derivatives | High throughput (>1 kg/day ), scalability | researchgate.net |

| Large-Scale Batch Reactor | Solvent-free chlorination | Suitable for multigram scale-up | mdpi.comresearchgate.net |

Investigative Studies of 4 Chloro 2 Propylpyridine Chemical Reactivity

Mechanistic Investigations of Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring

The pyridine ring's inherent electron deficiency, caused by the electronegative nitrogen atom, makes it susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is particularly enhanced at the 2- and 4-positions, where the negative charge of the reaction intermediate can be delocalized onto the nitrogen atom. stackexchange.comgcwgandhinagar.comuoanbar.edu.iq In 4-Chloro-2-propylpyridine, the chlorine atom at the 4-position serves as a leaving group in these transformations, which typically proceed via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. researchgate.net

Halogen Exchange Reactions

The chlorine atom of this compound can be readily displaced by other halogens through nucleophilic substitution. These halogen exchange reactions, often referred to as Finkelstein reactions, are synthetically useful for introducing other functionalities. The reaction of an aryl chloride with a metal iodide, for instance, can produce the corresponding aryl iodide. wikipedia.orgbyjus.com While classic Finkelstein reactions are common for alkyl halides, their application to aryl halides, including chloropyridines, often requires catalysis. wikipedia.orgjk-sci.com Copper(I) iodide, sometimes in combination with diamine ligands, has been shown to catalyze the "aromatic Finkelstein reaction". wikipedia.orgjk-sci.com

The reaction is driven by principles of equilibrium, often exploiting the poor solubility of the resulting sodium chloride in solvents like acetone (B3395972) to drive the reaction to completion. wikipedia.orgbyjus.com The reactivity order of the leaving group in SNAr reactions is typically F > Cl > Br > I, which is known as the "element effect" and suggests that the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. stackexchange.com

Amination and Alkoxylation Reactions

The displacement of the 4-chloro substituent by nitrogen and oxygen nucleophiles represents a key transformation for synthesizing a wide array of derivatives.

Amination reactions involve the substitution of chlorine with an amine. Modern methods, such as the Buchwald-Hartwig palladium-catalyzed amination, have proven highly effective for coupling aryl chlorides, including chloropyridines, with a broad range of primary and secondary amines. cmu.edumit.edumit.edu These reactions typically employ a palladium source and a bulky, electron-rich phosphine (B1218219) ligand. cmu.edumit.edu Studies have shown that 2-, 3-, and 4-chloropyridines are all viable substrates for these catalytic amination reactions, though they may react more slowly than other aryl halides. cmu.edu Alternatively, nucleophilic aromatic substitution can be promoted under high pressure without a catalyst, providing a different route to 4-dialkylaminopyridine derivatives. thieme-connect.com

Alkoxylation involves the substitution with an alcohol or alkoxide, such as the ethoxide ion, to form an ether. pearson.com Kinetic studies on the copper-catalyzed Ullmann-type coupling of 4-chloropyridine (B1293800) with potassium phenolate (B1203915) have provided mechanistic insights into this C-O bond formation, demonstrating it likely follows a Langmuir-Hinshelwood model on the catalyst surface. acs.org The reaction of 4-chloropyridine derivatives with alcohols in the presence of a base is a common method for producing 4-alkoxypyridines. google.com

Electrophilic Aromatic Substitution Patterns and Selectivity

Electrophilic aromatic substitution (SEAr) on the pyridine ring is significantly more challenging than on benzene. The electronegative nitrogen atom deactivates the ring towards attack by electrophiles. gcwgandhinagar.comuoanbar.edu.iqgcwgandhinagar.com Furthermore, under the acidic conditions often required for SEAr (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring, making substitution nearly impossible under standard conditions. uoanbar.edu.iqwikipedia.org

Pyridine Nitrogen : Strongly deactivating and directs incoming electrophiles to the meta position (C-3 and C-5). uoanbar.edu.iq

C-2 Propyl Group : As an alkyl group, it is activating and ortho-, para-directing. libretexts.org Relative to its position at C-2, it directs towards C-3 and C-5.

C-4 Chloro Group : Halogens are deactivating but ortho-, para-directing. libretexts.org Relative to its position at C-4, it also directs towards C-3 and C-5.

All three substituents direct an incoming electrophile to the same positions: C-3 and C-5. Therefore, any successful electrophilic substitution on this compound would be expected to yield a mixture of 3- and 5-substituted products. However, due to the profound deactivation of the ring, such reactions would likely require exceptionally harsh conditions and are not synthetically commonplace for simple pyridines. gcwgandhinagar.comwikipedia.org

Functionalization of the Alkyl Side Chain

Reactions targeting the 2-propyl group offer an alternative pathway for derivatization that avoids direct substitution on the deactivated aromatic ring.

Oxidation and Reduction Chemistry of the Propyl Group

The propyl group can undergo oxidation, particularly at the α-carbon (the methylene (B1212753) group adjacent to the pyridine ring). This position is analogous to a benzylic position and is activated towards oxidation. While specific studies on this compound are scarce, research on related alkylpyridines shows that the alkyl side chain can be oxidized. who.int Catalytic vapor-phase oxidation of alkylpyridines can yield pyridinemonocarboxylic acids. globalauthorid.com The oxidation can be selective; for instance, the N-oxidation of alkylpyridines can be achieved using hydrogen peroxide, which primarily targets the ring nitrogen but highlights the oxidative chemistry of this class of compounds. nih.gov It is plausible that standard laboratory oxidizing agents could convert the α-methylene of the propyl group into a ketone or, under more vigorous conditions, cleave the side chain to form a carboxylic acid.

Reduction of the saturated propyl group itself is not a feasible transformation. However, reduction of the pyridine ring is a known process. For example, N-alkylpyridinium derivatives can be reduced with sodium borohydride (B1222165) and a nickel(II) chloride catalyst to yield perhydrogenated products (piperidines).

Derivatization via C-H Activation Strategies

Modern synthetic methods allow for the direct functionalization of otherwise unreactive C-H bonds, providing a powerful tool for modifying the propyl side chain.

Palladium-catalyzed C(sp³)–H arylation of 2-alkylpyridines has been shown to occur selectively at the α-position of the alkyl chain. researchgate.net A similar palladium-catalyzed asymmetric allylation of the side-chain C(α)-H bond of 2-alkylpyridines has also been developed, proceeding without an external base. nih.govscispace.com These methods highlight the ability to form new carbon-carbon bonds directly on the side chain.

Furthermore, rare-earth metal complexes have been used to catalyze the C(sp³)–H alkylation of 2,6-dialkylpyridines with alkenes at the benzylic position. researchgate.net Another strategy involves a catalyst-free olefination of the benzylic C-H bond of azaarenes through a direct Mannich-like reaction. acs.org These C-H activation strategies offer sophisticated and atom-economical routes to novel derivatives of this compound by selectively modifying the propyl group.

Mentioned Compounds

Cross-Coupling Reactions Involving the Chloropyridine Moiety

The chlorine substituent at the 4-position of the pyridine ring in this compound serves as a versatile handle for introducing a wide array of functional groups through various cross-coupling reactions. These palladium-catalyzed reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. fishersci.co.uk For chloropyridines like this compound, this reaction enables the introduction of aryl, heteroaryl, or vinyl substituents at the 4-position.

The success of the Suzuki-Miyaura coupling of chloropyridines is highly dependent on the choice of catalyst, ligand, base, and solvent. nih.govresearchgate.net While chloroarenes are generally less reactive than their bromo or iodo counterparts, the use of bulky, electron-rich phosphine ligands can significantly enhance the catalytic activity of palladium, facilitating the coupling of even unactivated aryl chlorides. libretexts.org

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of Chloropyridines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 80-120 | Good to Excellent |

This table presents typical conditions and is not exhaustive. Yields are dependent on the specific boronic acid and substrate used.

Research has demonstrated the successful Suzuki-Miyaura coupling of various substituted chloropyridines with a range of arylboronic acids. researchgate.net The reaction conditions often require elevated temperatures and the use of strong bases to achieve high yields. nih.govresearchgate.net The electronic nature of the boronic acid can also influence the reaction outcome.

Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed cross-coupling reactions further expand the synthetic utility of this compound.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. wikipedia.org Organozinc compounds are more reactive than organoboranes, which can sometimes lead to milder reaction conditions. wikipedia.org The Negishi coupling is known for its high functional group tolerance and has been successfully applied to the synthesis of complex molecules containing pyridine moieties. nih.govorgsyn.org For chloropyridines, the choice of a suitable palladium or nickel catalyst is crucial, as the reactivity of the C-Cl bond can be a limiting factor. wikipedia.orgorganic-chemistry.org

Stille Coupling: The Stille reaction utilizes an organotin compound as the coupling partner. wikipedia.org A key advantage of the Stille coupling is the stability of organostannanes to air and moisture. wikipedia.org This reaction is compatible with a wide variety of functional groups. wiley-vch.de The coupling of chloropyridines via Stille reaction often requires the use of specialized ligands to promote the challenging oxidative addition of the C-Cl bond to the palladium center. wiley-vch.de

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org The Sonogashira coupling is a powerful tool for introducing alkynyl groups onto the pyridine ring, which can then be further elaborated. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. organic-chemistry.orgwikipedia.org The coupling of chloropyridines can be more challenging than that of bromo- or iodopyridines and may necessitate higher temperatures and more active catalyst systems. nih.gov

Table 2: Overview of Negishi, Stille, and Sonogashira Reactions for Chloropyridines

| Coupling Reaction | Organometallic Reagent | Key Features |

|---|---|---|

| Negishi | Organozinc | High reactivity, good functional group tolerance. wikipedia.org |

| Stille | Organotin | Air and moisture stable reagents, broad functional group compatibility. wikipedia.org |

Exploration of Organometallic Chemistry and Coordination Complex Formation

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a good ligand for coordination to metal centers. mdpi.com This property allows for the formation of a diverse range of organometallic and coordination complexes.

The coordination of this compound to a metal can alter its chemical reactivity. For instance, coordination to an electron-withdrawing metal center can activate the C-Cl bond towards nucleophilic substitution. Conversely, the electronic properties of the pyridine ring can be tuned by the nature of the metal and other ligands in the coordination sphere.

Studies have shown that pyridine derivatives can form stable complexes with various transition metals, including rhodium, iridium, and gold. mdpi.comresearchgate.net The synthesis of such complexes typically involves the reaction of this compound with a suitable metal precursor. mdpi.com The resulting complexes can exhibit interesting structural and electronic properties with potential applications in catalysis and materials science. For example, cobalt(II) chloride can form complexes with 4-chloropyridine. nih.gov

Photochemical and Electrochemical Reactions of this compound

The aromatic and heterocyclic nature of this compound makes it a candidate for investigation in photochemical and electrochemical reactions.

Photochemical Reactions: Photochemical reactions can provide pathways to unique chemical transformations that are not accessible through thermal methods. researchgate.net For alkylpyridines, photochemical reactions can lead to C-H functionalization at different positions on the alkyl chain. acs.org The presence of the chlorine atom and the propyl group on the pyridine ring of this compound could influence the regioselectivity of such reactions. The pyridine ring itself can participate in photochemical processes, and its behavior can be influenced by N-alkylation to form pyridinium salts, which are more electron-deficient. rsc.org

Electrochemical Reactions: The electrochemical behavior of pyridine derivatives is of interest for applications in areas such as electrocatalysis and energy storage. The reduction potential of pyridinium compounds is influenced by the substituents on the ring. oup.com The presence of the electron-withdrawing chlorine atom in this compound would be expected to affect its reduction potential compared to unsubstituted or alkyl-substituted pyridines. Studies on related compounds, such as 4-propylpyridine, have explored their use in electrolytes for aluminum deposition. researchgate.net The electrochemical reduction or oxidation of this compound could potentially lead to the formation of reactive intermediates that can undergo further reactions.

Advanced Spectroscopic and Analytical Characterization of 4 Chloro 2 Propylpyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR can map out the carbon-hydrogen framework, detail the electronic environment of each atom, and confirm the connectivity between different parts of a molecule.

While specific experimental spectra for 4-Chloro-2-propylpyridine are not widely published, its ¹H and ¹³C NMR spectra can be reliably predicted based on established substituent effects on the pyridine (B92270) ring. tandfonline.comresearchgate.netmdpi.com The propyl group at the C2 position and the chloro group at the C4 position exert distinct electronic influences, leading to a unique set of chemical shifts for the remaining ring protons and all carbon atoms. nih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show signals for three distinct aromatic protons and three sets of signals for the n-propyl group.

Aromatic Region: The proton at the C6 position (H-6), being adjacent to the nitrogen, is expected to be the most deshielded, appearing furthest downfield. The H-5 proton will likely appear as a doublet, coupled to H-6, while the H-3 proton will appear as a singlet (or a very finely split multiplet due to long-range coupling). The electron-withdrawing effect of the chlorine atom at C4 will influence the shifts of adjacent protons. libretexts.org

Aliphatic Region: The propyl group will exhibit three distinct signals: a triplet for the terminal methyl (-CH₃) protons, a sextet (or multiplet) for the methylene (B1212753) (-CH₂-) group adjacent to the methyl group, and a triplet for the methylene group directly attached to the pyridine ring (-CH₂-Py). The latter will be the most downfield of the three due to the influence of the aromatic ring. chemicalbook.comchemicalbook.com

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display eight distinct signals, corresponding to the five carbons of the pyridine ring and the three carbons of the propyl chain.

Aromatic Region: The carbons attached to the nitrogen (C-2 and C-6) and the chlorine (C-4) are expected to be the most downfield. Quaternary carbons (C-2 and C-4) often show signals of lower intensity. youtube.comlibretexts.org The chemical shifts of C-3 and C-5 will also be characteristic. The known shifts for pyridine (C2: 150 ppm, C3: 124 ppm, C4: 136 ppm) serve as a baseline for predicting the effects of substitution. testbook.comresearchgate.net

Aliphatic Region: The three carbons of the propyl group will appear in the upfield region of the spectrum, with the carbon directly attached to the pyridine ring being the most deshielded.

The following tables summarize the predicted NMR assignments for this compound.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 | ~8.3 - 8.5 | d (doublet) | ~5-6 |

| H-5 | ~7.1 - 7.3 | d (doublet) | ~5-6 |

| H-3 | ~7.0 - 7.2 | s (singlet) | - |

| -CH₂-Py (α-CH₂) | ~2.7 - 2.9 | t (triplet) | ~7-8 |

| -CH₂- (β-CH₂) | ~1.7 - 1.9 | sext (sextet) | ~7-8 |

| -CH₃ (γ-CH₃) | ~0.9 - 1.1 | t (triplet) | ~7-8 |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~160 - 163 |

| C-6 | ~149 - 151 |

| C-4 | ~144 - 146 |

| C-5 | ~123 - 125 |

| C-3 | ~120 - 122 |

| -CH₂-Py (α-C) | ~38 - 41 |

| -CH₂- (β-C) | ~22 - 25 |

| -CH₃ (γ-C) | ~13 - 15 |

To unambiguously confirm the assignments predicted above, a suite of two-dimensional (2D) NMR experiments would be employed. These techniques correlate signals from different nuclei, revealing their connectivity through bonds or through space.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show a clear correlation between H-5 and H-6. In the aliphatic region, it would confirm the connectivity of the propyl chain, showing cross-peaks between the α-CH₂ and β-CH₂ protons, and between the β-CH₂ and γ-CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton nuclei. It is invaluable for assigning carbon signals based on their attached, and more easily assigned, protons. For example, the proton signal at ~7.1 ppm (H-3) would correlate to the carbon signal at ~121 ppm (C-3), confirming both assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). This is crucial for connecting different spin systems and identifying quaternary carbons. Key expected correlations would include the α-CH₂ protons of the propyl group to the C-2 and C-3 carbons of the pyridine ring, definitively placing the propyl group at the C-2 position. The aromatic protons (H-3, H-5, H-6) would show correlations to the quaternary C-4, confirming the location of the chlorine atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are close to each other, regardless of whether they are coupled through bonds. For this molecule, NOESY would show a correlation between the α-CH₂ protons of the propyl group and the H-3 proton, providing further confirmation of the substituent's position.

| Experiment | Correlating Nuclei | Structural Information Confirmed |

|---|---|---|

| COSY | H-5 ↔ H-6 | Adjacent protons on the pyridine ring |

| COSY | α-CH₂ ↔ β-CH₂ ↔ γ-CH₃ | Connectivity of the n-propyl chain |

| HSQC | H-3 ↔ C-3; H-5 ↔ C-5; H-6 ↔ C-6 | Direct C-H bond assignments for the ring |

| HSQC | α-CH₂ ↔ α-C; β-CH₂ ↔ β-C; γ-CH₃ ↔ γ-C | Direct C-H bond assignments for the propyl chain |

| HMBC | α-CH₂ → C-2, C-3 | Position of the propyl group at C-2 |

| HMBC | H-3 → C-2, C-4, C-5 | Connectivity around C-3 and C-4 |

| HMBC | H-5 → C-3, C-4, C-6 | Connectivity around C-5 and C-4 |

| NOESY | α-CH₂ ↔ H-3 | Through-space proximity, confirming C-2 substitution |

Dynamic NMR (DNMR) is used to study molecular processes that occur on a timescale comparable to the NMR experiment, such as conformational changes or rotations around single bonds. unibas.it

For this compound, the primary dynamic process of interest would be the rotation around the C-C single bonds of the propyl side chain. acs.org At room temperature, this rotation is extremely rapid, resulting in time-averaged signals for the propyl protons and carbons. However, at very low temperatures, the rotation could potentially be slowed to the point where distinct rotational isomers (rotamers) become observable. If the energy barrier to rotation is sufficiently high, the signals corresponding to the methylene protons (α- and β-CH₂) could broaden and then split into more complex patterns as the molecule freezes into its most stable conformation(s). unibas.it

While no specific DNMR studies on this compound have been reported, the technique could theoretically be used to determine the rotational energy barrier around the C2-Cα bond. Such a study would provide valuable insight into the conformational preferences and steric interactions between the propyl group and the pyridine ring. researchgate.net

Mass Spectrometry (MS) Applications in Structural Confirmation and Purity Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce structural information from its fragmentation patterns.

High-resolution mass spectrometry measures the m/z of an ion with extremely high accuracy (typically to four or more decimal places). This allows for the unambiguous determination of a molecule's elemental formula by distinguishing between compounds that have the same nominal mass but different atomic compositions. researchgate.netbiochemcalc.com

For this compound (C₈H₁₀ClN), HR-MS would be used to confirm its elemental composition. The presence of chlorine, with its two common isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio, would result in a characteristic isotopic pattern for the molecular ion (M⁺˙) and any chlorine-containing fragments. nih.gov The calculated monoisotopic masses for the molecular ions are presented in the table below.

| Ion Formula | Description | Calculated Exact Mass (m/z) |

|---|---|---|

| [C₈H₁₀³⁵ClN]⁺˙ | Molecular Ion (³⁵Cl) | 155.0502 |

| [C₈H₁₀³⁷ClN]⁺˙ | Molecular Ion (³⁷Cl) | 157.0472 |

| [C₈H₁₁³⁵ClN]⁺ | Protonated Molecular Ion [M+H]⁺ (³⁵Cl) | 156.0580 |

| [C₈H₁₁³⁷ClN]⁺ | Protonated Molecular Ion [M+H]⁺ (³⁷Cl) | 158.0551 |

Observation of ions with these exact m/z values and the correct isotopic ratio would provide definitive proof of the compound's elemental formula.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an ideal technique for assessing the purity of a volatile compound like this compound and for gaining structural information from its electron ionization (EI) fragmentation pattern. whitman.edu

In a GC-MS analysis, the compound would first be separated from any impurities on a GC column, yielding a characteristic retention time. The purified compound then enters the mass spectrometer, where it is ionized, typically by electron impact. This high-energy process causes the molecular ion to fragment in a reproducible manner. chemguide.co.uklibretexts.orgwikipedia.org

The fragmentation pattern of this compound is expected to be dominated by cleavages related to the propyl side chain and the pyridine ring. jcsp.org.pk The most likely fragmentation pathways include:

Benzylic Cleavage: The most favorable fragmentation is often the cleavage of the bond beta to the aromatic ring. This would involve the loss of an ethyl radical (•CH₂CH₃, 29 Da) from the propyl group to form a highly stable resonance-stabilized cation at m/z 126. This fragment would likely be the base peak in the spectrum.

Loss of Propene: A McLafferty-type rearrangement could lead to the loss of propene (CH₃CH=CH₂, 42 Da), resulting in a fragment at m/z 113.

Loss of Chlorine: Loss of a chlorine radical (•Cl, 35/37 Da) from the molecular ion could also occur, leading to a fragment at m/z 120.

Ring Fragmentation: Cleavage of the pyridine ring itself can occur, though these fragments are often of lower intensity. nih.gov

| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 155/157 | [C₈H₁₀ClN]⁺˙ | Molecular Ion (M⁺˙) |

| 126/128 | [M - C₂H₅]⁺ | Loss of ethyl radical (β-cleavage) |

| 120 | [M - Cl]⁺ | Loss of chlorine radical |

| 113/115 | [M - C₃H₆]⁺˙ | Loss of propene (rearrangement) |

| 92 | [C₆H₆N]⁺ | Fragment from propyl chain loss |

The combination of a specific retention time and this characteristic fragmentation pattern would serve as a robust method for the identification and purity assessment of this compound in various samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of complex mixtures containing this compound. ijprajournal.comijrti.org This technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry, making it ideal for identifying and quantifying the target analyte in the presence of impurities, metabolites, or other matrix components. ijprajournal.com

In a typical LC-MS analysis of a complex mixture containing this compound, a reversed-phase chromatographic method would be employed to separate the components based on their polarity. The mass spectrometer, often a quadrupole or time-of-flight (TOF) analyzer, provides mass information that aids in the confirmation of the compound's identity. The presence of a chlorine atom in this compound results in a characteristic isotopic pattern in the mass spectrum, with the [M+2]⁺ ion appearing at approximately one-third the intensity of the molecular ion [M]⁺, which serves as a key identifier for chlorinated compounds. researchgate.netnih.gov

Table 1: Illustrative LC-MS Parameters for the Analysis of this compound in a Complex Mixture

| Parameter | Value |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |

| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile (B52724) with 0.1% formic acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Range | 50-500 m/z |

| Expected [M+H]⁺ | 156.0524 m/z |

| Expected [M+H+2]⁺ | 158.0495 m/z |

Vibrational Spectroscopy Techniques for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint of this compound by probing the vibrational modes of its chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, resulting in a spectrum with characteristic absorption bands corresponding to specific functional groups and bond vibrations. For this compound, the FT-IR spectrum would be expected to show bands related to the pyridine ring, the C-Cl bond, and the propyl group.

Table 2: Predicted FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3000 | C-H stretching (aromatic) |

| 2960-2850 | C-H stretching (aliphatic - propyl group) |

| 1600-1550 | C=C and C=N stretching (pyridine ring) pw.edu.pl |

| 1470-1430 | C-H bending (aliphatic - propyl group) |

| 1100-1000 | C-Cl stretching |

| 850-800 | C-H out-of-plane bending (aromatic) |

The precise positions of these bands can provide information about the substitution pattern of the pyridine ring. researchgate.net

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. The resulting Raman spectrum also provides a vibrational fingerprint of the molecule. For pyridine and its derivatives, the ring breathing modes are often prominent in the Raman spectrum. researchgate.netstfc.ac.uk The Raman spectrum of this compound would exhibit characteristic shifts corresponding to the vibrations of the substituted pyridine ring. acs.org

Surface-Enhanced Raman Scattering (SERS) is a technique that can significantly enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface, allowing for the detection of very low concentrations of the analyte. researchgate.net This could be particularly useful for trace analysis of this compound.

Table 3: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode |

| ~3060 | C-H stretching (aromatic) |

| ~2930 | C-H stretching (aliphatic - propyl group) |

| ~1600 | Ring stretching |

| ~1220 | Ring breathing / C-H in-plane bend |

| ~1030 | Ring breathing (trigonal) researchgate.net |

| ~1000 | Ring breathing (symmetric) researchgate.net |

| ~700 | C-Cl stretching |

Chromatographic Method Development for Separation and Quantification

Chromatographic techniques are essential for the separation and quantification of this compound from related substances and impurities. sielc.comrsc.org

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pyridine derivatives. helixchrom.com A reversed-phase HPLC method using a C18 column is typically suitable for the separation of this compound from its isomers and other related compounds. The mobile phase composition, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, can be optimized to achieve the desired separation. helixchrom.comrsc.org UV detection is commonly employed, with the detection wavelength set to the absorbance maximum of the pyridine ring, typically around 260-280 nm. helixchrom.com

Table 4: Representative HPLC Method Parameters for this compound

| Parameter | Value |

| Column | C18, 5 µm, 4.6 x 150 mm sielc.com |

| Mobile Phase | Isocratic: 60% Acetonitrile, 40% Water with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min helixchrom.com |

| Temperature | 30°C |

| Detection | UV at 270 nm sielc.com |

| Injection Volume | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) and higher pressures to achieve faster separations and improved resolution compared to traditional HPLC. tandfonline.comwaters.com This is particularly advantageous for high-throughput screening and rapid analysis of this compound. waters.com A UPLC method can significantly reduce analysis time while maintaining or even improving the separation efficiency. waters.com

Table 5: Example UPLC Method Parameters for Rapid Analysis of this compound

| Parameter | Value |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm waters.com |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B in 2 minutes |

| Flow Rate | 0.6 mL/min |

| Temperature | 40°C |

| Detection | UV at 270 nm |

| Injection Volume | 1 µL |

Gas Chromatography (GC) for Volatile Purity Assessment

Gas Chromatography (GC) is a premier analytical technique for assessing the purity of volatile and semi-volatile compounds such as this compound. This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The purity is determined by quantifying the peak area of the main component relative to the total area of all detected peaks.

In a typical analysis, a sample of this compound is vaporized in the injector and carried by an inert gas through a capillary column. The separation is optimized by controlling parameters such as the column type, temperature program, and carrier gas flow rate. A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds. While specific validated methods for this compound are not extensively published, methodology can be inferred from the analysis of structurally related compounds like other chloropyridines and propylpyridines. For instance, the analysis of 2,6-dichloropyrazine (B21018) has been successfully performed using a DB-5 capillary column, a type of column also suitable for this compound. researchgate.net

The resulting chromatogram displays peaks corresponding to each separated compound, with the retention time being a characteristic identifier under specific conditions. The area under the peak is proportional to the concentration of the compound. Purity is then calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Table 1: Illustrative Gas Chromatography Parameters for Purity Assessment of this compound

| Parameter | Value |

|---|---|

| Instrument | Gas Chromatograph with FID |

| Column | DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial: 100 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C, hold for 5 min |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Expected Retention Time | Approx. 8-12 min |

| Purity Calculation | (Area of Main Peak / Total Area of All Peaks) x 100% |

This table presents a hypothetical but representative set of parameters for the GC analysis of this compound, based on established methods for similar compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. acs.org This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and chemical reactivity. To date, the specific crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, the analysis of closely related structures, such as other substituted chloropyridines, provides valuable insights into the expected structural features.

The process involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. acs.org The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined.

For instance, the crystal structure of 4-chloropyridine-2-carbonitrile (B100596) reveals key intermolecular interactions, including C—H⋯N hydrogen bonds and offset face-to-face π-stacking. nih.gov Similarly, the crystal structure of 4-amino-3,5-dichloropyridine (B195902) shows strong N—H⋯N hydrogen bonding and offset π–π stacking interactions. nih.goviucr.org It is plausible that this compound would also exhibit significant π–π stacking interactions due to the aromatic pyridine ring, as well as potential halogen bonding involving the chlorine atom.

Table 2: Representative Crystallographic Data for a Substituted Chloropyridine

| Parameter | 4-chloropyridine-2-carbonitrile |

|---|---|

| Chemical Formula | C₆H₃ClN₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 3.84 Å, b = 15.65 Å, c = 10.21 Å |

| α = 90°, β = 95.1°, γ = 90° | |

| Volume | 611.5 ų |

| Z (Molecules per unit cell) | 4 |

| Key Intermolecular Interactions | C—H⋯N hydrogen bonds, π-stacking |

This table presents published crystallographic data for a related compound, 4-chloropyridine-2-carbonitrile, to illustrate the type of information obtained from an X-ray crystallographic analysis. nih.gov

Chiroptical Spectroscopic Methods for Enantiomeric Excess Determination (if applicable to chiral derivatives)

This compound itself is an achiral molecule. However, if a chiral center is introduced into the molecule, for instance by functionalization of the propyl group or by creating a chiral axis, a pair of enantiomers would result. In such cases, chiroptical spectroscopic methods become essential for determining the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other.

Common chiroptical techniques include circular dichroism (CD) and optical rotatory dispersion (ORD). Circular dichroism measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. A CD spectrum shows positive or negative peaks at specific wavelengths, which are characteristic of the enantiomer and its conformation. The intensity of the CD signal is directly proportional to the enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC) is another powerful technique for separating enantiomers and determining their ratio. mdpi.com By using a chiral stationary phase, the two enantiomers can be resolved into distinct peaks. The ratio of the peak areas then directly provides the enantiomeric excess. Often, a CD detector can be coupled with the HPLC system to provide both separation and chiroptical information simultaneously.

While no chiral derivatives of this compound are prominently reported in the literature, the principles of these techniques would apply directly to any such synthesized compounds. The synthesis and characterization of chiral pyridine derivatives, including chiral pyridine N-oxides, is an active area of research for their application as asymmetric catalysts. rsc.orgnih.gov

Table 3: Hypothetical Chiral HPLC Data for a Chiral Derivative of this compound

| Parameter | Value |

|---|---|

| Instrument | High-Performance Liquid Chromatograph with UV and CD detectors |

| Column | Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel) |

| Mobile Phase | Hexane/Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm; CD at 260 nm |

| Retention Time (Enantiomer 1) | 10.5 min |

| Retention Time (Enantiomer 2) | 12.8 min |

| Enantiomeric Excess (ee) Calculation | [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100% |

This table provides a hypothetical yet realistic set of parameters and results for the enantiomeric separation of a potential chiral derivative of this compound, based on established methods for other chiral pyridine compounds.

Theoretical and Computational Studies of 4 Chloro 2 Propylpyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. They solve approximations of the Schrödinger equation to determine the electronic structure, which in turn governs the molecule's geometry, energy, and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach offers a favorable balance between computational cost and accuracy, making it a standard tool for optimizing molecular geometries and determining thermodynamic properties.

For 4-Chloro-2-propylpyridine, a DFT calculation would begin by constructing an initial guess of the molecular geometry. The calculation then iteratively solves the Kohn-Sham equations, adjusting the positions of the atoms until a minimum on the potential energy surface is located. This process, known as geometry optimization, yields the equilibrium structure of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles. The energy associated with this optimized structure represents the molecule's total electronic energy.

| Parameter | Description | Illustrative Value |

|---|---|---|

| C-Cl Bond Length | The distance between the C4 carbon and the chlorine atom. | ~1.74 Å |

| C2-N Bond Length | The distance between the C2 carbon and the nitrogen atom. | ~1.34 Å |

| C3-C4 Bond Length | The distance between the C3 and C4 carbons in the ring. | ~1.39 Å |

| ∠Cl-C4-C3 | The bond angle formed by the Cl, C4, and C3 atoms. | ~120.5° |

| ∠C2-N-C6 | The bond angle within the pyridine (B92270) ring at the nitrogen atom. | ~117.0° |

Ab initio (Latin for "from the beginning") methods are quantum chemical calculations that are based directly on theoretical principles, without the inclusion of experimental data or empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, solve the Schrödinger equation more rigorously than DFT, providing highly accurate energies and molecular properties.

Due to their high computational demand, ab initio methods are often used to benchmark the results of less expensive methods like DFT or to study smaller molecular systems where high accuracy is critical. For a molecule like this compound, methods like CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) could provide a "gold standard" calculation for its energy. For instance, high-level ab initio calculations on pyridine-water clusters have been used to determine interaction energies with high precision. rsc.orgaip.org The calculated interaction energy for a linear C-H···O interaction between pyridine and a water molecule at the MP2/cc-pVQZ level is approximately -1.94 kcal/mol, demonstrating the level of detail these methods provide. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Analysis

Unlike quantum chemical methods that typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. mdpi.com This technique is particularly valuable for analyzing the conformational flexibility of molecules like this compound, which possesses a flexible propyl side chain.

In an MD simulation, atoms are treated as classical particles moving under the influence of a force field—a set of empirical functions and parameters that describe the potential energy of the system. By solving Newton's equations of motion iteratively, MD generates a trajectory that describes the positions and velocities of all atoms over a specific time period.

For this compound, MD simulations would be used to explore the conformational space of the propyl group. The rotation around the C-C single bonds of the propyl chain gives rise to various conformers (rotational isomers). An MD simulation can sample these different conformations, allowing researchers to identify the most stable (lowest energy) arrangements and the energy barriers between them. nih.gov This provides a dynamic picture of the molecule's structure, which is often more representative of its behavior in solution or biological systems than a single static structure. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data and the structural elucidation of unknown compounds.

For Nuclear Magnetic Resonance (NMR) spectroscopy, DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C chemical shifts. nih.gov The calculation determines the magnetic shielding tensor for each nucleus in the molecule, which is then converted into a chemical shift value by referencing it against a standard compound like tetramethylsilane (B1202638) (TMS). These predicted spectra can be compared with experimental results to confirm assignments or distinguish between isomers. acs.org The accuracy of DFT-predicted ¹H chemical shifts can reach root mean square errors (RMSEs) of 0.2–0.4 ppm relative to experimental values. nih.gov

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated. After a geometry optimization, a frequency calculation is performed by computing the second derivatives of the energy with respect to atomic positions (the Hessian matrix). wisc.edu Diagonalizing this matrix yields the normal modes of vibration and their corresponding frequencies. chemrxiv.org Because theoretical calculations often overestimate vibrational frequencies due to the neglect of anharmonicity and other effects, the raw data is typically multiplied by an empirical scaling factor to improve agreement with experimental spectra. chemrxiv.org

Reaction Mechanism Elucidation through Transition State Analysis

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces the chlorine atom at the C4 position. stackexchange.com The pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. stackexchange.comaskfilo.com

To study this mechanism computationally, researchers locate the transition state (TS) on the potential energy surface. The TS is a first-order saddle point—a maximum along the reaction coordinate but a minimum in all other degrees of freedom. Locating this structure and calculating its energy relative to the reactants allows for the determination of the activation energy barrier, which is a key factor governing the reaction rate. A frequency calculation on the TS geometry must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. psicode.org

Studies on the SNAr reaction of 4-chloropyridine (B1293800) have shown that locating the transition state can be challenging, especially with certain nucleophiles, and may proceed through a concerted mechanism rather than forming a stable intermediate (Meisenheimer complex). psicode.org Computational analysis provides the geometric and energetic details of this critical point in the reaction.

Computational Approaches to Structure-Reactivity Relationships

Computational methods can establish quantitative structure-activity relationships (QSAR) and structure-reactivity relationships by correlating calculated molecular properties with observed chemical behavior. nih.govnih.gov For this compound, several computed descriptors can be used to understand its reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The LUMO energy and distribution indicate where a molecule is most susceptible to nucleophilic attack. For SNAr reactions, a lower LUMO energy generally correlates with higher reactivity. rsc.org

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It reveals electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. For this compound, the MEP would show a positive potential around the carbon atom bonded to chlorine, confirming it as an electrophilic site susceptible to nucleophilic attack.

Atomic Charges: Calculating the partial charges on each atom (e.g., using Mulliken, NBO, or Hirshfeld population analysis) quantifies the electron distribution. A significant positive charge on the C4 carbon would further support its role as the primary site for nucleophilic substitution.

These computational descriptors help build predictive models that relate a molecule's electronic structure directly to its reactivity, guiding the synthesis of new derivatives with desired properties. uni-bonn.de

In Silico Screening and Design of Novel Derivatives